molecular formula C21H21FN4O2S2 B2804277 4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-71-1

4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2804277
CAS RN: 392297-71-1
M. Wt: 444.54
InChI Key: KCEYIPXECOTJCU-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups . The “tert-butyl” group is a common substituent in organic chemistry, known for its bulky nature . The “4-fluoroanilino” part refers to an aniline (a derivative of ammonia where one hydrogen atom is replaced by a phenyl group) that is substituted with a fluorine atom at the 4th position . The “sulfanyl” group indicates the presence of a sulfur atom . The “1,3,4-thiadiazol-2-yl” part refers to a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “benzamide” part refers to an amide derivative of benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring . The tert-butyl group is known to be sterically hindering, which could affect the overall shape and reactivity of the molecule . The presence of the sulfur atom in the thiadiazole ring and the sulfanyl group could also have significant effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar amide group and the potentially aromatic thiadiazole ring could influence its solubility, boiling point, and melting point . The tert-butyl group could affect its steric properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on similar compounds has shown promising results in antimicrobial and antifungal studies. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those with a thiadiazole structure, have exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest that compounds with thiadiazole moieties, similar to the one , could have potential applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential biological activities has been a significant area of research involving thiadiazole derivatives. For example, novel thiadiazolotriazin-4-ones have been synthesized and studied for their mosquito-larvicidal and antibacterial properties, indicating the versatility of thiadiazole derivatives in creating compounds with various biological activities (Castelino et al., 2014). Additionally, the synthesis of thiadiazolobenzamide and its complexes has been explored, demonstrating the potential for creating complex molecules with specific biological functions (Adhami et al., 2012).

Potential for Biological Activities

The exploration of thiadiazole derivatives has also extended to evaluating their potential biological activities, such as antiproliferative effects. Some pyrazole-sulfonamide derivatives, which include thiadiazole structures, have shown promising antitumor activities against specific cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Mert et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. If this compound is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety . If it’s being used for some other purpose, the research directions would depend on the specific goals of that field .

properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S2/c1-21(2,3)14-6-4-13(5-7-14)18(28)24-19-25-26-20(30-19)29-12-17(27)23-16-10-8-15(22)9-11-16/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEYIPXECOTJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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